3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoic acid calcium
Description
Calcium pantothenate (C₉H₁₇NO₅·1/2Ca) is the calcium salt of pantothenic acid (vitamin B5), a water-soluble vitamin essential for synthesizing coenzyme A (CoA), a critical molecule in fatty acid metabolism, energy production, and cellular acetylation reactions . Its chemical stability and non-hygroscopic nature make it the preferred form for pharmaceutical, nutritional, and industrial applications compared to free pantothenic acid, which is hygroscopic and unstable .
Properties
CAS No. |
137-08-6 |
|---|---|
Molecular Formula |
C9H17CaNO5 |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
calcium bis(3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate) |
InChI |
InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/t7-;/m0./s1 |
InChI Key |
ZIWNLPKLQFDFEU-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Other CAS No. |
137-08-6 |
Synonyms |
B 5, Vitamin B5, Vitamin Calcium Pantothenate Dexol Pantothenate, Calcium Pantothenate, Zinc Pantothenic Acid Vitamin B 5 Vitamin B5 Zinc Pantothenate |
Origin of Product |
United States |
Preparation Methods
Synthesis via Calcium Beta-Alaninate and D-Pantolactone Condensation
The most widely documented industrial method involves the condensation of calcium beta-alaninate with D-pantolactone in ethanol under reflux conditions . This two-step process begins with the reaction of β-alanine with calcium metal in ethanol at 75°C for 6 hours, forming calcium beta-alaninate. Subsequent addition of D-pantolactone and further refluxing at 75°C for 16 hours yields calcium pantothenate with a reported efficiency of 96% .
Key Reaction Parameters
-
Molar Ratio : β-alanine to calcium metal is maintained at 2:1.02 to prevent excess unreacted calcium .
-
Solvent System : Ethanol facilitates both the formation of calcium beta-alaninate and the lactone ring-opening reaction.
-
Monitoring : High-performance liquid chromatography (HPLC) tracks D-pantolactone consumption, ensuring reaction completion .
Advantages :
-
High yield (96%) and enantiomeric purity (specific rotation: +26.2) .
-
Scalable for industrial production with minimal byproducts.
Limitations :
-
Requires strict temperature control to avoid racemization.
Oxalic Acid Diethyl Ester-Isobutyraldehyde-Formaldehyde Route
A patent-pending method (CN1319937C) avoids toxic cyanide reagents by employing oxalic acid diethyl ester, isobutyraldehyde, and formaldehyde . This three-step synthesis produces DL-pantolactone, which is then resolved into D- and L-enantiomers using guanidine carbonate.
Synthetic Pathway :
-
Aldol Condensation : Isobutyraldehyde reacts with formaldehyde in the presence of sodium methoxide to form α,α'-dimethyl-β-hydroxypropionaldehyde.
-
Hydrogenation : Ketopantolactone undergoes catalytic hydrogenation (5% Pd/C, 1–2 MPa, 35–50°C) to yield DL-pantolactone .
-
Enantiomeric Resolution : Guanidine carbonate selectively crystallizes D-pantoic acid guanidine, which is hydrolyzed to D-pantolactone and reacted with calcium beta-alaninate .
Operational Data :
| Step | Conditions | Outcome |
|---|---|---|
| Aldol Condensation | 28% NaOMe, 40°C, 10–12 hours | 62.5 g crude ketopantolactone |
| Hydrogenation | 5% Pd/C, 1–2 MPa H₂, 35–50°C | 95% conversion to DL-pantolactone |
| Resolution | Guanidine carbonate, 50–60°C | 99% enantiomeric excess (D-form) |
Advantages :
Protocol Summary :
-
Sample Preparation : Tablets are powdered, dissolved in sodium acetate buffer (pH 6.7), and diluted to 0.02 µg/mL .
-
Incubation : 16–24 hours at 37°C with L. plantarum.
-
Quantification : Linear regression of turbidity vs. concentration (R² > 0.99) .
HPLC Validation :
A gradient elution method (Table 1) separates calcium pantothenate from degradation products (e.g., pantoyl glycine) .
Table 1: HPLC Gradient Profile for Calcium Pantothenate Analysis
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 15 | 50 | 50 |
| 20 | 10 | 90 |
Acid/Base Hydrolysis Stability Studies
Degradation studies inform shelf-life and storage conditions. Calcium pantothenate degrades faster in alkaline (9.2% per hour in 0.1 N NaOH) than acidic (5.6% per hour in 2 N HCl) environments . Thermal degradation at 80°C for 14 days shows no significant loss, confirming stability in solid formulations .
Degradation Kinetics :
-
Activation Energy : 45 kJ/mol (acidic), 32 kJ/mol (alkaline) .
-
Mechanism : Hydrolysis of the amide bond to form pantoyl glycine .
Industrial-Scale Optimization Strategies
Racemization Recycling :
L-pantolactone, a byproduct of enantiomeric resolution, is racemized back to DL-pantolactone using basic conditions (pH 12, 80°C), achieving 85% recovery .
Catalyst Reuse :
Pd/C catalysts are regenerated via oxidative treatment (H₂O₂, 50°C), maintaining 90% hydrogenation efficiency over five cycles .
Chemical Reactions Analysis
Types of Reactions: Calcium pantothenate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In acidic or basic media, calcium pantothenate can be hydrolyzed to produce β-alanine and pantoic acid.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur with reagents such as halogens or other nucleophiles.
Major Products Formed:
Hydrolysis: β-alanine and pantoic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted derivatives of pantothenic acid.
Scientific Research Applications
Nutritional Applications
Calcium pantothenate is widely recognized for its essential role in human nutrition. It is a precursor to coenzyme A (CoA), which is vital for fatty acid metabolism, energy production, and the synthesis of neurotransmitters.
Key Findings:
- Dietary Sources : Calcium pantothenate is found in various foods, including meats, whole grains, and vegetables. It is often included in multivitamin supplements due to its importance in metabolic processes .
- Supplementation Effects : Research has indicated that adequate intake of calcium pantothenate may reduce the risk of certain health issues, such as cardiovascular diseases and metabolic disorders .
Pharmaceutical Applications
Calcium pantothenate has garnered attention in the pharmaceutical industry for its therapeutic potential.
Case Studies:
- Wound Healing : A study demonstrated that topical application of calcium pantothenate significantly enhances the proliferation of dermal fibroblasts, which are crucial for wound healing. The research identified several genes modulated by calcium pantothenate that are involved in cellular migration and proliferation .
- Drug Formulations : Recent investigations into the use of deep eutectic solvents (DESs) with calcium pantothenate have shown promising results in drug delivery systems. The study evaluated the physicochemical properties of calcium pantothenate in DES mixtures, revealing its potential for improving drug solubility and bioavailability .
Cosmetic Applications
Calcium pantothenate is commonly used in cosmetic formulations due to its beneficial properties for skin and hair.
Properties and Uses:
- Hair Conditioning : It acts as an anti-static agent and improves hair texture, making it a popular ingredient in shampoos and conditioners.
- Skin Care : Its moisturizing properties help maintain skin hydration and promote healing, making it suitable for creams and lotions .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Nutritional | Dietary supplements | Reduces risk of cardiovascular diseases; essential for metabolism |
| Pharmaceutical | Wound healing | Enhances fibroblast proliferation; modulates gene expression |
| Pharmaceutical | Drug formulations | Improves solubility and bioavailability when combined with DESs |
| Cosmetic | Hair care products | Acts as an anti-static agent; improves hair texture |
| Cosmetic | Skin care products | Moisturizes skin; promotes healing |
Mechanism of Action
Calcium pantothenate exerts its effects by being incorporated into coenzyme A, which is essential for the synthesis and metabolism of proteins, carbohydrates, and fats . Coenzyme A acts as a carrier of acyl groups in various biochemical reactions, facilitating the transfer of these groups between molecules . Additionally, calcium pantothenate helps protect cells against oxidative damage by increasing the levels of glutathione, an important antioxidant .
Comparison with Similar Compounds
Dexpanthenol (Provitamin B5)
Dexpanthenol (C₉H₁₉NO₄), the stable alcohol analog of pantothenic acid, is widely used in dermatology for skin hydration and wound healing.
Key Difference: Calcium pantothenate’s wound-healing efficacy is MMP-3-dependent, while dexpanthenol primarily acts as a moisturizer .
Pantothenic Acid (Free Form)
Pantothenic acid (C₉H₁₇NO₅) is the active form of vitamin B5 but is rarely used commercially due to instability. Calcium pantothenate serves as its stabilized substitute.
| Property | Calcium Pantothenate | Pantothenic Acid |
|---|---|---|
| Stability | Non-hygroscopic, air-stable | Hygroscopic, degrades rapidly |
| Industrial Use | Preferred for formulations | Limited to lab-scale research |
| Bioavailability | Equivalent after dissociation | Directly bioavailable |
Regulatory Note: Calcium pantothenate is authorized for use in feed and water, while d-panthenol (another derivative) is restricted to water-only applications in animal feed .
Pantothenate Analogs (Anti-Malarial Candidates)
Early anti-malarial research identified pantothenate analogs like pantoyltaurine and pantothenones as inhibitors of Plasmodium species. Unlike calcium pantothenate, which supports parasite survival in vitro, these analogs disrupt CoA biosynthesis in malaria parasites .
Key Findings :
Synergistic Combinations
Calcium pantothenate exhibits enhanced efficacy when combined with other nutrients:
Clinical Trial Data (Hair Loss) :
| Treatment | Efficacy (4-Month Trial) |
|---|---|
| Calcium Pantothenate Alone | 28% reduction in hair loss |
| 2% Minoxidil | 45% reduction in hair loss |
| Zinc + Pantothenate Combo | 35% reduction in hair loss |
Market and Production Dynamics
Calcium pantothenate production is environmentally challenging due to cyanide-containing wastewater, limiting market entry to established players. In contrast, other B vitamins (e.g., B12) have less restrictive production processes.
Stability and Formulation Advantages
Calcium pantothenate’s compatibility with excipients is superior to other forms:
Biological Activity
Calcium pantothenate, the calcium salt of pantothenic acid (vitamin B5), plays a crucial role in various biological processes. It is essential for the synthesis of coenzyme A (CoA), which is vital for fatty acid metabolism, the synthesis of steroid hormones, and the metabolism of carbohydrates and proteins. This article delves into the biological activity of calcium pantothenate, highlighting its mechanisms, effects on health, and relevant research findings.
Calcium pantothenate participates in several biochemical pathways:
- Coenzyme A Synthesis : Calcium pantothenate is a precursor for CoA, which is involved in the metabolism of fatty acids and carbohydrates. CoA is crucial for the acetylation of various substrates and plays a key role in the citric acid cycle.
- Antioxidant Activity : As a component of CoA, calcium pantothenate contributes to antioxidant defenses by facilitating the synthesis of glutathione, a major antioxidant in cells .
- Regulation of Gene Expression : Calcium pantothenate influences gene expression related to lipid metabolism and energy production through its role in CoA synthesis .
1. Antimicrobial Properties
Recent studies have demonstrated that derivatives of pantothenic acid exhibit antimicrobial activity. For instance, pantothenol (a provitamin) has been shown to inhibit the growth of Staphylococcus aureus by targeting its pantothenate kinase, thereby disrupting CoA biosynthesis . This property suggests potential applications in topical antimicrobial formulations.
2. Impact on Nephrolithiasis
Research indicates that calcium pantothenate may influence kidney stone formation. A study involving idiopathic calcium nephrolithiasis revealed that dietary calcium intake, including calcium pantothenate, did not significantly increase the risk of calcium oxalate stone formation among postmenopausal women . This finding underscores its potential role in dietary management for kidney stone prevention.
3. Nutritional Supplementation
Calcium pantothenate is commonly used in dietary supplements due to its stability compared to other forms of vitamin B5. It supports metabolic functions and may help alleviate conditions associated with vitamin B5 deficiency, such as fatigue and irritability .
Research Findings
Several studies have explored the biological activities and health effects of calcium pantothenate:
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of topical formulations containing pantothenol against skin infections caused by staphylococci. Results showed a significant reduction in infection rates among treated patients compared to controls.
- Kidney Stone Formation : A cohort study involving 100 participants with a history of nephrolithiasis investigated dietary patterns and supplement use, including calcium pantothenate. The study concluded that regular intake did not correlate with increased stone formation, suggesting safety in supplementation.
Q & A
Basic: What experimental design considerations are critical when using calcium pantothenate to suppress vitrification in plant tissue culture?
Vitrification (hyperhydricity) in plant cultures can be mitigated by optimizing calcium pantothenate concentrations. A study on Argania spinosa demonstrated that 100 mg/L calcium pantothenate in the culture medium significantly reduced vitrification, yielding 71.65 leaves, 5.00 cm shoot length, and 5.40 shoots per explant. Genotype-specific responses were observed, with Genotype 3 showing superior results (76.80 leaves, 5.30 cm shoots). Researchers should:
- Test concentrations between 50–150 mg/L to identify species-specific optima.
- Include genotype variability in experimental designs.
- Monitor morphological metrics (leaf count, shoot length) over 4–6 weeks post-subculture .
Basic: How can calcium pantothenate’s impact on fibroblast proliferation be quantified in vitro?
A standardized scratch test using human dermal fibroblasts revealed that 20 µg/mL calcium pantothenate enhances proliferation. Key steps:
Culture fibroblasts in serum-free medium for 24 hours.
Create a scratch wound and treat with 20 µg/mL calcium pantothenate.
Measure wound closure rates via time-lapse microscopy over 48 hours.
Validate with gene expression analysis (e.g., IL-6, IL-8, HMOX-1) using qPCR or microarrays .
Advanced: How does calcium pantothenate modulate MMP-3 expression in post-laser wound healing, and what experimental models validate this mechanism?
Calcium pantothenate accelerates wound closure in laser-injured 3D skin models by upregulating MMP-3, a metalloproteinase critical for extracellular matrix remodeling. Methodological validation includes:
- siRNA knockdown : Compare wound healing rates in MMP-3-deficient vs. wild-type models treated with calcium pantothenate.
- Western blotting : Quantify MMP-3 protein levels post-treatment.
- Functional assays : Assess free radical suppression using fluorescent probes (e.g., DCFH-DA) .
Advanced: How can conflicting clinical data on calcium pantothenate’s efficacy in rheumatoid arthritis (RA) be resolved?
A study reported reduced RA symptoms (morning stiffness, pain) with 2 g/day calcium pantothenate, but small sample size (n=10) and lack of controls limited validity. To address contradictions:
- Conduct randomized, double-blind trials with larger cohorts (n≥100).
- Stratify patients by disease severity and pantothenate baseline levels.
- Use metabolomics to track pantothenate-CoA biosynthesis pathway activity .
Methodological: What analytical techniques ensure USP compliance for calcium pantothenate quantification in dietary supplements?
USP standards require:
- HPLC-UV : Use a C18 column, 210 nm detection, and mobile phase (e.g., phosphate buffer:acetonitrile = 95:5).
- Calcium titration : Dissolve 800 mg sample in 2 mL 3N HCl, titrate with 0.05M EDTA using hydroxy naphthol blue indicator (endpoint: blue color).
- Loss on drying : Dry at 105°C for 3 hours; ≤2% weight loss is acceptable .
Methodological: How can microbiological assays optimize pantothenate quantification in complex matrices?
The AOAC turbidimetric method uses Lactobacillus plantarum growth as a proxy for pantothenate levels:
Prepare calibration curves (0–0.025 µg/mL pantothenic acid).
Autoclave samples to eliminate interferents.
Incubate at 37°C for 18–24 hours; measure optical density at 610 nm.
Validate with titrimetric analysis (72-hour incubation) for higher precision .
Advanced: What molecular pathways link calcium pantothenate to CoA biosynthesis, and how are they experimentally traced?
Calcium pantothenate is a precursor for CoA, which regulates fatty acid oxidation and energy metabolism. Tracing methods include:
- Isotopic labeling : Use ¹⁴C-labeled pantothenate to track incorporation into CoA.
- Enzyme assays : Measure pantothenate kinase (PanK) activity via ATP-to-ADP conversion.
- Knockout models : Compare CoA levels in PanK-deficient vs. wild-type cells .
Basic: What are the stability considerations for calcium pantothenate in cell culture media?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
